molecular formula C12H18ClN3O2S B1444280 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine CAS No. 1316222-75-9

4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine

Cat. No. B1444280
CAS RN: 1316222-75-9
M. Wt: 303.81 g/mol
InChI Key: DXKHIIULZYYKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can be used to synthesize a range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in drug development and pharmacological applications .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine could be involved in the discovery and biological evaluation of potential drugs. It may serve as a precursor or intermediate in the synthesis of compounds with varied biological activities .

Biological Activity Enhancement

This compound can be used to modify the biological activity of existing pharmaceuticals. By incorporating the piperidine structure into drug molecules, researchers can enhance the pharmacokinetic properties or target specificity, potentially leading to more effective treatments .

Development of Antiviral Agents

Piperidine derivatives have been reported to possess antiviral properties. The subject compound could be used to synthesize new antiviral agents, possibly offering treatment options for diseases caused by RNA and DNA viruses .

Anti-inflammatory and Anticancer Research

The structural motif of piperidine is often found in compounds with anti-inflammatory and anticancer activities. Therefore, 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine may be valuable in the synthesis of new molecules for anti-inflammatory and anticancer research .

Chemical Research and Development

With its high purity and specific molecular weight, this compound is an excellent candidate for chemical research and development. It can be used in the study of heterocyclic chemistry and the synthesis of complex organic molecules .

properties

IUPAC Name

4-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-12(13)15-9-14-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHIIULZYYKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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